Home > Products > Screening Compounds P32575 > 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide
6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide -

6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide

Catalog Number: EVT-8294929
CAS Number:
Molecular Formula: C19H20BrN3O5
Molecular Weight: 450.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features that include a bromine atom, piperidine moiety, and isoindolinone framework. Its chemical formula is C19H20BrN3O5C_{19}H_{20}BrN_{3}O_{5} and it has a molecular weight of approximately 450.28 g/mol . The compound is classified under the broader category of isoindoline derivatives, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of 2,6-dioxopiperidine and isoindoline derivatives.
  2. Bromination: The introduction of the bromine atom at the 6-position of the isoindoline framework is achieved through electrophilic bromination techniques.
  3. Amidation: The final step involves the formation of the amide bond between the piperidine derivative and the brominated isoindoline .

Technical details regarding reaction conditions, such as temperature and solvents used, are critical for optimizing yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation and degradation of sensitive intermediates.

Molecular Structure Analysis

The molecular structure of 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide can be represented by its structural formula:

C19H20BrN3O5\text{C}_{19}\text{H}_{20}\text{Br}\text{N}_{3}\text{O}_{5}

Structural Features:

  • Bromine Atom: Located at the 6-position of the isoindoline ring.
  • Piperidine Ring: Contributes to the compound's basicity and potential interactions with biological targets.
  • Dioxo Groups: These groups enhance the compound's reactivity and may contribute to its biological activity.

The InChI key for this compound is provided in various chemical databases, facilitating its identification in chemical literature .

Chemical Reactions Analysis

6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide can undergo various chemical reactions typical for amides and aromatic compounds:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
  2. Reduction: The carbonyl groups present in the dioxo moiety can be reduced to alcohols or other functional groups using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

These reactions are essential for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide primarily involves its interaction with specific biological targets:

  1. Target Binding: The compound is believed to bind to certain proteins involved in cellular signaling pathways, potentially modulating their activity.
  2. Inhibition Mechanism: It may act as an inhibitor of enzymes such as histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression .
  3. Cellular Effects: By influencing gene expression through HDAC inhibition, this compound could induce apoptosis in cancer cells or alter inflammatory responses.

Data from biological assays are necessary to confirm these mechanisms and elucidate specific pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity characteristic of both amides and aromatic compounds; prone to substitution reactions due to the presence of bromine .

Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would provide deeper insights into its physical characteristics.

Applications

6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide has several scientific applications:

  1. Medicinal Chemistry: Investigated as a potential therapeutic agent targeting various cancers due to its HDAC inhibitory activity.
  2. Biochemical Research: Utilized in studies exploring gene regulation mechanisms and cellular signaling pathways.
  3. Drug Development: Serves as a lead compound for developing new drugs aimed at treating diseases associated with dysregulated gene expression .

The ongoing research into this compound highlights its significance in drug discovery and development within pharmacology and medicinal chemistry fields.

Rational Design and Molecular Basis of 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide as a Bridged PROTAC

The structural architecture of 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide positions it as a heterobifunctional Proteolysis-Targeting Chimera (PROTAC). This compound integrates a Cereblon (CRBN)-recruiting ligand derived from derivatives of thalidomide (specifically, the phthalimide moiety), a bromo-terminated hexanamide linker, and a warhead tethering site engineered for target protein engagement. PROTACs function catalytically by inducing ubiquitination and subsequent proteasomal degradation of target proteins, offering advantages over traditional occupancy-driven inhibitors in addressing non-catalytic protein functions and resistance mutations [2] [7].

Structural Insights into Cereblon-Recruiting Ligand Integration for Targeted Protein Degradation

The core Cereblon E3 ubiquitin ligase recruiting element in this PROTAC is the 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione scaffold. This moiety, structurally analogous to pomalidomide derivatives, binds with high specificity to the tri-tryptophan pocket within the CRBN substrate recognition domain. Molecular characterization confirms the (S)-configuration at the chiral center of the glutarimide ring as critical for productive E3 ligase recruitment and ternary complex formation. The adjacent phthalimide nitrogen at position 4 serves as the attachment point for the hexanamide linker, strategically positioned to minimize steric hindrance with Cereblon while allowing optimal vectorial alignment towards the target protein-binding moiety [2] [6].

Table 1: Structural Features of the Cereblon-Recruiting Ligand in 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide

Structural ElementChemical StructureRole in Cereblon Recruitment
Glutarimide Ring2,6-Dioxopiperidin-3-ylForms essential hydrogen bonds with His353, Trp400, and Trp386 of Cereblon
Phthalimide Core1,3-Dioxoisoindolin-4-ylProvides hydrophobic interface with Trp380 and Trp388; N4 position allows linker conjugation
Chiral Center(S)-configuration at C3Ensures correct spatial orientation for high-affinity binding
Conjugation SiteAmide at C4 of phthalimideLinks hexanamide spacer; position minimizes disruption of Cereblon binding

This precise molecular recognition triggers conformational changes in Cereblon, enabling its ubiquitin ligase activity. Crucially, the PROTAC's phthalimide nitrogen substitution pattern (specifically at the isoindolinone 4-position) aligns with reported high-efficiency degraders like pomalidomide-based PROTACs, avoiding positions known to diminish CRBN binding affinity [6] [9].

Linker Optimization Strategies for Ternary Complex Formation Efficacy

Linker design critically governs the spatial proximity and productive orientation between the recruited E3 ligase and the target protein. The hexanamide spacer in 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide features a six-carbon aliphatic chain terminated with a bromoalkyl group. This bromo termination serves as a synthetic handle for conjugating diverse target protein ligands via nucleophilic substitution or metal-catalyzed coupling reactions. The amide bond within the linker provides moderate rigidity and hydrogen-bonding capacity, while the alkyl chain maintains flexibility necessary for induced proximity between Cereblon and the protein of interest (POI) [5] [7].

Comparative studies of PROTAC linker architectures reveal that aliphatic chains of 6-8 atoms (such as the hexanamide spacer) frequently demonstrate optimal degradation efficiency. Shorter linkers (e.g., ≤3 atoms) often restrict ternary complex formation due to insufficient reach, while longer chains (e.g., >10 atoms) increase the entropic penalty and may promote non-productive folding or aggregation. The incorporation of polar atoms (e.g., amide carbonyls) within predominantly hydrophobic linkers enhances solubility and reduces aggregation propensity, as evidenced in PROTACs targeting kinases like CDK12/13 and mTOR [2] [7].

Table 2: Impact of Linker Composition on PROTAC Degradation Efficiency

Linker Length (Atoms)Linker CompositionRelative Degradation Efficiency (%)Key Observations
2-4Amide/short alkyl60-75%Moderate efficiency; may constrain complex formation
6 (Hexanamide)Bromohexanamide>90%Optimal reach with minimal flexibility penalty
8-10PEG/alkyl ether75-85%Increased solubility but higher entropic cost
>11Extended alkyl/ether<50%Pronounced loss of potency due to misfolding/aggregation

The bromo termination provides distinct synthetic versatility compared to azide or alkyne-terminated linkers (e.g., 6-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide). While click chemistry-compatible termini enable modular assembly, the bromoalkyl group permits direct coupling with nucleophilic residues (e.g., cysteine thiols or amine groups) on target protein ligands under milder conditions, potentially improving synthetic yields and purity [5] [9].

Computational Modeling of E3 Ligase-Protein of Interest Bridging Dynamics

Molecular dynamics simulations and free energy calculations provide critical insights into the bridging efficiency of 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide. Docking studies position the phthalimide moiety deep within the Cereblon binding pocket, forming conserved hydrogen bonds with key residues (Trp380, Trp386, His353). The hexanamide linker adopts extended conformations that sample a spatial sphere with a radius of approximately 12-15 Å, sufficient to explore viable orientations for the warhead-bound target protein. The terminal bromine atom exhibits minimal interaction with Cereblon, validating its role as an inert conjugation point rather than a participant in ternary complex stability [6] [7].

Simulations of ternary complexes (Cereblon:PROTAC:Protein of Interest) reveal that the hexanamide linker’s flexibility facilitates sampling of multiple low-energy conformations. This dynamic behavior increases the probability of achieving productive positioning where the target protein lysine residues access the E2-ubiquitin-loaded Cereblon complex. Essential molecular descriptors predictive of degradation efficiency include:

  • Distance Distribution: The average C-terminal carbon (of the linker) to warhead attachment point distance below 10 Å correlates with high degradation efficiency (DC50 <50 nM).
  • Interaction Surface Area: Ternary complexes maintaining >800 Ų buried surface area between Cereblon and the target protein demonstrate sustained ubiquitination flux.
  • Linker Conformational Strain: Energy penalties >5 kcal/mol for linker bending correlate sharply with reduced degradation efficiency [7].

Table 3: Key Molecular Descriptors from Computational Modeling of Ternary Complexes

Computational DescriptorOptimal RangeImpact on Degradation EfficiencyMethod of Calculation
Cereblon-Warhead Distance≤15 ÅInverse correlation with DC50; shorter distances enhance ubiquitin transferRMSD-based clustering
Buried Surface Area>800 ŲDirect correlation with complex stability and processive ubiquitinationMMPBSA/GBSA
Linker Bend Energy<5 kcal/molLower strain promotes productive complex formationConformational sampling
Solvent Accessible Surface30-40%Moderate exposure facilitates lysine positioning near E2~UbMD trajectory analysis

The bromo termination’s steric bulk minimally perturbs these dynamics compared to smaller termini (e.g., azide), though it may slightly restrict rotational freedom. This computational framework enables predictive optimization of warhead attachment chemistry to preserve favorable ternary complex geometry. Validation comes from analogous PROTACs like CDK12/13 degraders (e.g., compound 7f), where linker length and composition optimization achieved DC50 values of ~2 nM, demonstrating the criticality of computational guidance in PROTAC design [2] [7].

Properties

Product Name

6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide

IUPAC Name

6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide

Molecular Formula

C19H20BrN3O5

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C19H20BrN3O5/c20-10-3-1-2-7-14(24)21-12-6-4-5-11-16(12)19(28)23(18(11)27)13-8-9-15(25)22-17(13)26/h4-6,13H,1-3,7-10H2,(H,21,24)(H,22,25,26)

InChI Key

QBULHVGDSQILSF-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCBr

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCBr

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